molecular formula C15H18F4N2O2 B4359127 N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No.: B4359127
M. Wt: 334.31 g/mol
InChI Key: HYDIWHDVVCGYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a benzamide moiety, and a tetrafluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1-methylpiperidine.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group is introduced via nucleophilic substitution reactions, typically using tetrafluoroethanol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting neurological disorders.

    Pharmacology: Studied for its interactions with various receptors and enzymes.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the tetrafluoroethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F4N2O2/c1-21-7-5-11(6-8-21)20-13(22)10-3-2-4-12(9-10)23-15(18,19)14(16)17/h2-4,9,11,14H,5-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDIWHDVVCGYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-methylpiperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.